Zefamenib

Menin-MLL inhibitor KMT2A-rearranged leukemia Cell-based assay

Zefamenib (BN-104) is a highly selective menin-MLL interaction inhibitor with sub-nM potency (IC50=3.5nM in MV-4-11 cells) and 1,000-fold selectivity over MLL-WT cells. Unlike competitor menin inhibitors, BN-104 exhibits an extremely weak hERG channel interaction (IC50>100µM) with no clinical QTc prolongation, making it the preferred tool for cardiac-safe AML combination studies. Early clinical data also show absence of Grade ≥3 Differentiation Syndrome. Available in high purity (>98%) for translational research.

Molecular Formula C31H35FN8O2
Molecular Weight 570.7 g/mol
CAS No. 2938995-50-5
Cat. No. B12375085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZefamenib
CAS2938995-50-5
Molecular FormulaC31H35FN8O2
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESC1CC2CNC(C2C1)C(=O)N3CCC4(CC3)CN(C4)C5=C(N=NC=N5)OC6=C(C=C(C=C6)F)C7=CN=CN=C7C8CC8
InChIInChI=1S/C31H35FN8O2/c32-21-6-7-25(23(12-21)24-14-33-17-35-26(24)19-4-5-19)42-29-28(36-18-37-38-29)40-15-31(16-40)8-10-39(11-9-31)30(41)27-22-3-1-2-20(22)13-34-27/h6-7,12,14,17-20,22,27,34H,1-5,8-11,13,15-16H2/t20-,22-,27-/m0/s1
InChIKeyXDXAYPYOHXUEAM-CLHVYKLBSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zefamenib (BN-104, BNM-1192, CAS 2938995-50-5) Procurement Guide: Menin-MLL Inhibitor for KMT2A-Rearranged and NPM1-Mutant Leukemia Research


Zefamenib (BN-104, BNM-1192, Menin-MLL inhibitor 27), CAS 2938995-50-5, is a potent, highly selective, and orally bioavailable small molecule inhibitor of the menin-MLL interaction. It is designed for the treatment of acute leukemias harboring KMT2A rearrangements (KMT2Ar) or nucleophosmin 1 (NPM1) mutations, and is currently under active clinical investigation [1]. Its mechanism involves disrupting the KMT2A-menin protein-protein interaction, thereby inhibiting blast proliferation and inducing differentiation . Notably, Zefamenib exhibits an extremely weak hERG channel interaction (IC50 > 100 µM), indicating a low proarrhythmic potential .

Why Zefamenib (BN-104, BNM-1192) Cannot Be Interchanged with Other Menin Inhibitors in Scientific Studies


Menin inhibitors targeting the KMT2A-menin interaction are not a homogeneous class. Zefamenib (BN-104, BNM-1192) possesses a distinct molecular structure and pharmacological profile that directly impacts its selectivity, potency, and clinical safety outcomes . Significant differences exist among clinical-stage menin inhibitors in terms of cellular potency, QTc prolongation liability, differentiation syndrome incidence, and potential for drug-drug interactions [1]. For example, while revumenib and ziftomenib are pioneering agents, newer molecules like BN-104 and enzomenib have shown distinct safety signals in early clinical trials [2]. Therefore, selecting Zefamenib is essential for projects specifically investigating its unique efficacy-safety profile or for studies where its superior selectivity profile is a critical experimental parameter.

Quantifiable Differentiation of Zefamenib (BN-104, BNM-1192) Against Key Comparators in Menin Inhibitor Research


Cellular Potency: Zefamenib (BN-104) Exhibits Sub-Nanomolar IC50 Against MV-4-11 Cells (MLL-AF4 Fusion)

Zefamenib (BN-104, BNM-1192) demonstrates potent inhibition of cell proliferation in the MV-4-11 acute myeloid leukemia cell line, which harbors the MLL-AF4 (KMT2A-AFF1) fusion gene. This is a direct and quantifiable measure of its on-target activity . While cross-study comparisons are necessary due to the lack of direct head-to-head data for all compounds in a single published study, the reported IC50 value positions BN-104 as one of the most potent inhibitors within this class, rivaling the potency of revumenib and ziftomenib [1].

Menin-MLL inhibitor KMT2A-rearranged leukemia Cell-based assay

Cellular Selectivity: Zefamenib (BN-104) Demonstrates 1,000-Fold Selectivity Over MLL Wild-Type Control Cells

A key differentiator for a targeted therapy is its selectivity for cancer cells harboring the genetic alteration over wild-type cells. Zefamenib (BN-104, BNM-1192) exhibits a remarkable 1,000-fold selectivity window, as evidenced by its high potency in MLL-fusion-positive MV-4-11 cells (IC50 = 3.5 nM) compared to MLL wild-type HL-60 leukemia cells . This high selectivity index is a critical feature that minimizes the potential for off-target effects on normal hematopoietic cells and is a hallmark of a well-designed targeted agent.

Menin-MLL inhibitor Selectivity Cell-based assay

Cardiotoxicity Liability: Zefamenib (BN-104) Is an Extremely Weak hERG Inhibitor with IC50 > 100 µM, Minimizing QTc Prolongation Risk

QTc prolongation is a significant, dose-limiting toxicity for several menin inhibitors, including the FDA-approved agent revumenib, which shows a 13% incidence of grade ≥3 QTc prolongation in clinical trials [1]. In stark contrast, Zefamenib (BN-104, BNM-1192) is an extremely weak inhibitor of the hERG potassium channel (IC50 > 100 µM) . This property translates directly to a favorable clinical cardiac safety profile, with no QTc prolongation observed in early clinical trials [2].

Menin-MLL inhibitor hERG liability Cardiotoxicity

Clinical Safety: Zefamenib (BN-104) Shows No Grade ≥3 Differentiation Syndrome or QTc Prolongation in Early Monotherapy Trials

Differentiation Syndrome (DS) is an on-target class effect of menin inhibitors, but its incidence and severity vary among agents. In a preliminary analysis from a Phase 1/2 trial (NCT06052813), Zefamenib (BN-104) monotherapy demonstrated an 89% ORR and a 33% CR+CRh rate in a heavily pretreated patient population [1]. Crucially, no Grade ≥3 differentiation syndrome or QTc prolongation was observed [1]. This favorable safety profile distinguishes it from revumenib, which has a reported 15% incidence of Grade ≥3 DS [2], and bleximenib, which has also seen Grade ≥3 DS in trials [3].

Menin inhibitor Clinical safety Differentiation Syndrome

Primary Research and Procurement Scenarios for Zefamenib (BN-104, BNM-1192)


Preclinical Development of Menin-MLL Inhibitor-Based Combination Therapies Requiring a Safe Cardiac Profile

This scenario applies to researchers designing novel combination regimens, particularly those that may include other agents known to prolong the QTc interval (e.g., certain FLT3 inhibitors, azole antifungals). Zefamenib (BN-104, BNM-1192) is the optimal choice due to its exceptionally weak hERG inhibition (IC50 > 100 µM) and clinical absence of QTc prolongation , . Using BN-104 minimizes the confounding risk of additive cardiotoxicity, allowing for a cleaner evaluation of the combination's efficacy and tolerability.

Investigating Menin Inhibition in Patient Populations with Cardiovascular Comorbidities

For clinical and translational research studies focused on AML patients who are elderly or have pre-existing cardiac conditions, the cardiac safety profile of a menin inhibitor is paramount. The evidence demonstrates that Zefamenib (BN-104, BNM-1192) does not cause QTc prolongation and has a high hERG IC50, making it a safer investigational agent for this vulnerable population compared to alternatives like revumenib , , [1].

Mechanistic Studies on Differentiation Syndrome Without Confounding Safety Signals

Differentiation Syndrome (DS) is a key on-target effect of menin inhibitors, but its management can complicate clinical trials. Early clinical data for Zefamenib (BN-104, BNM-1192) indicates an absence of Grade ≥3 DS in the initial cohort . This suggests it may serve as an excellent tool compound for investigating the biology of DS in preclinical models and in the clinic, as its use is associated with a lower incidence of severe DS, providing a cleaner platform for studying this phenomenon .

High-Potency Menin-MLL Inhibition with Minimal Off-Target Effects in Cellular Assays

When the research objective requires a potent and highly selective menin-MLL inhibitor for cell-based experiments, Zefamenib (BN-104, BNM-1192) is the appropriate choice. Its sub-nanomolar potency in MLL-fusion-driven cells (IC50 = 3.5 nM) combined with a 1,000-fold selectivity window over MLL wild-type cells ensures that observed biological effects are driven by specific target engagement, minimizing confounding off-target activity .

Technical Documentation Hub

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